N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-3-18(15,16)13-5-4-8-9(6-13)17-10(12-8)11-7(2)14/h3-6H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOASVRMCSUVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the thiazole ring, followed by the introduction of the ethylsulfonyl group and the acetamide moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Cyclization Reactions for Core Formation
The synthesis of the tetrahydrothiazolo[5,4-c]pyridine scaffold involves cyclization steps. A common approach uses 2-aminopyridine derivatives and sulfur-containing reagents (e.g., CS₂ or thiourea) under acidic or thermal conditions . For example:
Reaction Pathway :
text2-Aminopyridine + Carbon disulfide → Cyclized thiazolo intermediate → Hydrogenation → Tetrahydrothiazolo ring
Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–120°C
-
Catalyst: HCl or H₂SO₄
Amide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis to form carboxylic acids or reacts with nucleophiles:
a. Acidic/Basic Hydrolysis :
textAcetamide → Carboxylic acid (under HCl/NaOH)
Conditions :
-
Acid: 6N HCl, reflux, 8 hrs
-
Base: 4N LiOH, 50°C, 7 hrs
Outcome :
| Starting Material | Product | Yield |
|--------------------|---------|-------|
| Acetamide derivative | Carboxylic acid | 75–90% |
b. Nucleophilic Substitution :
The acetamide’s NH group participates in coupling reactions with acyl chlorides or active esters .
Heterocyclic Ring Functionalization
The thiazolo-pyridine core undergoes electrophilic substitutions, particularly at the 5-position:
a. Halogenation :
textThiazolo ring + Br₂ → Brominated derivative
Conditions :
b. Alkylation/Arylation :
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups .
Oxidation and Reduction Reactions
a. Pyridine Ring Reduction :
The tetrahydrothiazolo ring can be further hydrogenated to fully saturated analogs using H₂/Pd-C .
b. Sulfonyl Group Reduction :
Limited studies suggest possible reduction of sulfonyl to thiols under harsh conditions (e.g., LiAlH₄).
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
1. Chemistry:
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities .
2. Biology:
- Biological Activity Studies: Preliminary studies suggest that N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide may possess antimicrobial and anti-inflammatory properties. Ongoing research focuses on elucidating its mechanisms of action against specific pathogens or inflammatory mediators .
3. Medicine:
- Therapeutic Potential: Investigations are underway to assess its efficacy as a therapeutic agent for various diseases. The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting inflammatory conditions or other health issues .
4. Industrial Applications:
- Material Development: The compound is explored for its potential in developing new materials and as a catalyst in certain chemical reactions. Its unique chemical structure may impart desirable properties to materials used in various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain inflammatory mediators and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazolo[5,4-c]pyridine vs. Thieno[3,2-c]pyridine
- N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide (): Core: Replaces the thiazolo ring with a thieno[3,2-c]pyridine fused to a thiadiazole. Substituents: Ethylsulfanyl (C₂H₅S-) instead of ethylsulfonyl (C₂H₅SO₂-). Impact: The sulfanyl group is less polar than sulfonyl, reducing solubility. Crystallographic data reveals a planar conformation stabilized by intramolecular hydrogen bonds, which may differ from the target compound’s geometry .
Thiazolo[5,4-c]pyridine vs. Cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide (): Core: Cyclopenta-thieno-pyrimidine instead of thiazolo-pyridine. Substituents: Methylisoxazole and methylcyclopenta groups introduce steric bulk. Impact: The larger core and substituents likely reduce metabolic stability compared to the target compound’s compact thiazolo-pyridine system .
Substituent Variations on Thiazolo[5,4-c]pyridine Core
Position 5 Substituents
- N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]acetamide (): Substituent: 5-Methoxypyridin-3-yl replaces ethylsulfonyl. However, it lacks the sulfonyl group’s polarity, which may reduce solubility .
- Isotope-Substituted Diamine Derivative (): Substituent: Chloropyridinyl and dimethylaminocarbonyl groups. Impact: The isotope substitution (e.g., deuterium) improves pharmacokinetic profiling, while the dimethylaminocarbonyl group enhances enzyme inhibition (e.g., factor Xa) .
Position 2 Substituents
- N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide (): Substituent: Cyclobutanecarboxamide replaces acetamide. Molecular weight (332.4 g/mol) is comparable to the target compound .
Functional Group Comparisons
Biological Activity
N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 289.4 g/mol, this compound features a thiazolo-pyridine structure that is associated with various pharmacological properties.
Chemical Structure and Properties
The compound's structure includes:
- Thiazole Ring : Contributes to its reactivity and biological interactions.
- Ethylsulfonyl Group : Enhances solubility and may influence biological activity.
- Acetamide Group : Potentially involved in receptor binding.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain bacteria and fungi.
- Anti-inflammatory Activity : Investigations indicate potential inhibition of inflammatory mediators, which could be beneficial in treating inflammatory diseases.
- Antipsychotic Effects : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in psychiatric disorders.
The mechanism of action for this compound involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could bind to neurotransmitter receptors, influencing neuronal activity.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Patel et al., 2015 |
| Anti-inflammatory | Inhibits TNF-alpha production | Elgemeie et al., 2017 |
| Antipsychotic | Modulates dopamine receptors | Research Journal |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiazole ring.
- Introduction of the ethylsulfonyl group.
- Attachment of the acetamide moiety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of tetrahydrothiazolo-pyridine precursors followed by sulfonylation and acetylation. Key steps may involve refluxing in dichloromethane/acetonitrile with ethylsulfonyl chloride under nitrogen, purification via silica gel chromatography, and structural validation using H/C NMR and high-resolution mass spectrometry (HRMS). For intermediates, spectroscopic consistency with PubChem data (e.g., InChI keys) is critical .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography (as in for analogous compounds) resolves bond angles and stereochemistry. Complementary techniques include IR spectroscopy for functional group verification (e.g., acetamide C=O stretch at ~1650 cm) and H NMR to confirm ethylsulfonyl proton environments (e.g., δ 1.3–1.5 ppm for CH and δ 3.5–4.0 ppm for SOCH) .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition for anticoagulant activity, given structural similarity to ’s compounds). Use fluorogenic substrates or ELISA for quantitative analysis. Dose-response curves (IC/EC) and cytotoxicity assays (MTT/propidium iodide) in cell lines (e.g., HEK293) establish baseline efficacy and safety .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition state analysis) and cheminformatics tools (e.g., ICReDD’s reaction path search methods) predict optimal solvents, catalysts, and temperatures. For example, ’s approach reduces trial-and-error by integrating computational and experimental data to refine parameters like base selection (e.g., DBU vs. NaCO) for sulfonylation efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from impurity profiles (e.g., residual solvents affecting assays) or assay variability. Address this via:
- HPLC-PDA/MS purity analysis (>98% purity threshold).
- Orthogonal assay validation (e.g., SPR for binding affinity vs. functional cellular assays).
- Meta-analysis of structural analogs (e.g., ’s triazolo-pyrimidine derivatives) to identify substituent-dependent activity trends .
Q. How does the ethylsulfonyl group influence target selectivity compared to methylsulfonyl or sulfanyl analogs?
- Methodological Answer : Comparative molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with target proteins (e.g., thrombin or factor Xa). The ethylsulfonyl group’s bulkiness may enhance hydrophobic pocket occupancy vs. smaller methylsulfonyl groups, while sulfanyl analogs lack oxidation stability. Free energy perturbation (FEP) calculations quantify binding energy differences .
Q. What experimental designs validate the compound’s metabolic stability in preclinical models?
- Methodological Answer : Use LC-MS/MS to track metabolite formation in hepatic microsomes (human/rat). Design experiments with:
- Time-course analysis (0–120 min) to calculate half-life (t).
- CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
- Cross-species comparison to prioritize in vivo models .
Q. How can structure-activity relationship (SAR) studies improve potency while minimizing off-target effects?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., ethylsulfonyl → propylsulfonyl, acetamide → propionamide). Test in parallel against primary targets (e.g., kinases) and anti-targets (e.g., hERG channel). Machine learning (e.g., Random Forest models) correlates structural descriptors (Hammett σ, logP) with activity/toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
